molecular formula C10H14ClNS B2940076 8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2344685-83-0

8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No. B2940076
CAS RN: 2344685-83-0
M. Wt: 215.74
InChI Key: XYFJQRPGBFPPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 2344685-83-0 . It has a molecular weight of 215.75 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NS.ClH/c1-12-10-4-2-3-8-5-6-11-7-9 (8)10;/h2-4,11H,5-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 215.75 .

Scientific Research Applications

Insecticidal Activity

A study by Bakhite et al. (2022) explored pyridine derivatives, including partially hydrogenated isoquinolines, for their toxicological evaluation against the cotton aphid, Aphis gossypii. These compounds demonstrated varying degrees of insecticidal activity, some comparable to the commercial insecticide acetamiprid (Bakhite et al., 2022).

Anticancer Properties

Research into tetrahydroisoquinolines as anticancer agents has identified derivatives that exhibit potent cytotoxicity against various cancer cell lines. For instance, Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines that were evaluated for their in vitro anticancer activity, showing significant potential as therapeutic agents (Redda et al., 2010).

Luminescent Materials and Corrosion Inhibitors

Marae et al. (2022) investigated dihydrothieno[2,3-c] isoquinolines for their applications as luminescent materials and corrosion inhibitors. These compounds were characterized by their photophysical properties and their ability to protect mild steel in sulfuric acid solutions, highlighting the versatility of isoquinoline derivatives in material science applications (Marae et al., 2022).

Neurological Research

Tetrahydroisoquinolines have been explored for their therapeutic potential in neurological conditions. Singh and Shah (2017) reviewed patents on THIQ derivatives for various therapeutic activities, including their role in treating central nervous system disorders. This review emphasizes the importance of THIQ scaffolds in developing new drugs for neurological applications (Singh & Shah, 2017).

Photocatalytic and Photolysis Studies

Research on the photocatalytic activity and photolysis of arylsulfanyl alcohol radical cations, which can be related to isoquinoline derivatives, has provided insights into the mechanisms of light-induced chemical reactions. This area of study is crucial for understanding the behavior of organic compounds under photolytic conditions and their potential applications in environmental chemistry and synthetic methodologies (Baciocchi et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

1,2,3,4-Tetrahydroisoquinoline derivatives, such as 8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have garnered a lot of attention in the scientific community due to their diverse biological activities . Future research will likely continue to explore the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action .

properties

IUPAC Name

8-methylsulfanyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS.ClH/c1-12-10-4-2-3-8-5-6-11-7-9(8)10;/h2-4,11H,5-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFJQRPGBFPPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1CNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.